α,β-[1,1'-D2]Trehalose
Description
Significance of Trehalose (B1683222) in Biological Systems Research
Trehalose, a non-reducing disaccharide composed of two glucose units linked by an α,α-1,1-glycosidic bond, is found across a wide range of organisms, including bacteria, fungi, plants, and invertebrates. infona.pl Its primary role is to protect cells and their components from environmental stresses such as desiccation, freezing, and heat. biomedres.usbohrium.com This remarkable cryoprotective and bioprotective ability has made trehalose a subject of intense scientific scrutiny. researchgate.net Researchers are keen to understand the mechanisms by which it stabilizes proteins, membranes, and other biomolecules, a line of inquiry with significant implications for fields ranging from food preservation to pharmaceuticals. infona.plbiomedres.us Trehalose's ability to prevent protein denaturation and aggregation is of particular interest. biomedres.usbohrium.com
The unique properties of trehalose are attributed to its chemical structure. The α,α-1,1-glycosidic linkage makes it very stable and non-reducing, meaning it does not readily react with other molecules like amino acids. infona.plbiomedres.us This stability is a key factor in its protective functions.
Rationale for Site-Specific Deuterium (B1214612) Labeling in Trehalose Studies
To unravel the precise interactions of trehalose with its surroundings, scientists employ techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy. Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope, deuterium, is crucial for these methods. aip.orgaps.org The significant difference in the neutron scattering cross-sections of hydrogen and deuterium allows researchers to selectively "highlight" or "mask" specific parts of a molecular system. rsc.org
Site-specific labeling, as in α,β-[1,1'-D2]Trehalose where deuterium is placed at the anomeric carbons (the 1 and 1' positions), offers an even finer level of control. medchemexpress.eu This precision enables the detailed study of the dynamics and interactions of the trehalose molecule itself, separate from the surrounding water or the biomolecules it protects. aip.org By observing the deuterated sites, researchers can gain insights into the specific roles of different parts of the trehalose molecule in its protective mechanisms.
Overview of the Unique Research Focus on α,β-[1,1'-D2]Trehalose
Research utilizing α,β-[1,1'-D2]Trehalose and other deuterated forms has been instrumental in:
Probing protein dynamics: Neutron scattering studies on proteins in the presence of deuterated trehalose have shown that the sugar slows down the protein's internal motions, contributing to its stabilization. aps.orgnih.gov
Investigating water dynamics: These studies have revealed that trehalose strongly affects the dynamics of neighboring water molecules. aip.org
Determining molecular location: Neutron diffraction with isotopically labeled trehalose has been used to directly determine the location of sugar molecules within lipid bilayers, providing insights into its cryoprotective mechanisms. nih.gov
The synthesis of α,β-[1,1'-D2]Trehalose and other labeled analogs is a critical aspect of this research, often involving complex chemical or enzymatic processes. nih.govresearchgate.net The availability of these specialized compounds continues to open new avenues for exploring the fundamental principles of biomolecular stability and interaction.
Research Findings with Deuterated Trehalose
| Research Area | Technique | Key Finding | Reference |
| Protein Dynamics | Quasielastic and Elastic Neutron Scattering | Trehalose slows down the internal dynamics of C-phycocyanin and reduces mean square displacements, indicating a stabilizing effect by inhibiting fluctuations. | nih.gov |
| Water and Trehalose Dynamics | Quasielastic Neutron Scattering | The dynamics of water are significantly affected by the presence of trehalose, and the use of deuterated samples allows for the separation of water and trehalose diffusion. | aip.org |
| Localization in Membranes | Neutron Membrane Diffraction | Deuterated trehalose does not significantly alter lipid bilayer structure but dramatically affects the inter-bilayer aqueous layer, indicating its location and role in cryoprotection. | nih.gov |
| Baroprotective Effects | Quasielastic Neutron Scattering | Deuterated trehalose provides baroprotective (pressure-protective) benefits to proteins like lysozyme. | aps.org |
| Protein Stabilization | Neutron and X-ray Diffraction, QENS, MD Simulations | Trehalose is more excluded from the protein surface than sucrose (B13894) and slows down protein dynamics more effectively, contributing to its superior stabilizing properties. | rsc.org |
Properties
Molecular Formula |
C₁₂D₂H₂₀O₁₁ |
|---|---|
Molecular Weight |
344.3 |
Synonyms |
1-O-α-D-[1-D]Glucopyranosyl-β-[D-[1-D]glucopyranoside; |
Origin of Product |
United States |
Synthetic Strategies and Regiospecific Deuterium Incorporation for α,β 1,1 D2 Trehalose
Chemical Synthesis Approaches for Deuterated Trehalose (B1683222) Analogues
Chemical synthesis offers a versatile platform for the creation of complex carbohydrate structures, including isotopically labeled trehalose analogues. The primary challenges in synthesizing α,β-[1,1'-D2]Trehalose lie in the stereoselective formation of the α,α-1,1-glycosidic bond and the specific placement of deuterium (B1214612) at the anomeric centers. researchgate.net Two principal strategies are employed: the convergent approach of coupling two deuterated monosaccharide units and the modification of a pre-existing trehalose scaffold.
Stereoselective Glycosylation Methods for Deuterated Disaccharide Formation
The formation of the α,α-1,1-glycosidic linkage is notoriously challenging in carbohydrate chemistry. researchgate.net This is primarily due to the need to control the stereochemistry at two anomeric centers simultaneously. Unlike the more common 1,2-trans glycosidic linkages that can be formed with high stereoselectivity using neighboring group participation, the 1,2-cis linkage in trehalose requires carefully controlled reaction conditions. researchgate.net
The synthesis of α,β-[1,1'-D2]Trehalose via this method would involve the coupling of two D-glucose units, each carrying a deuterium atom at the C1 position. The synthesis of such deuterated monosaccharide building blocks, for example, [1-D]-glucose, is a prerequisite. These building blocks can then be activated as glycosyl donors and coupled with a suitable glycosyl acceptor. Various glycosylation methods have been developed to favor the formation of the α-anomer, and these can be adapted for the synthesis of deuterated trehalose. acs.org The choice of protecting groups on both the glycosyl donor and acceptor, the nature of the activating system, and the reaction conditions all play a crucial role in determining the stereochemical outcome of the glycosylation. rsc.org
| Glycosylation Strategy | Key Features | Potential for Deuteration |
| Halide-promoted Glycosylation | Utilizes glycosyl halides (e.g., bromides or fluorides) as donors, activated by silver or mercury salts. | Can be applied with 1-deuterated glycosyl halides. |
| Trichloroacetimidate Method | Employs glycosyl trichloroacetimidates as highly reactive donors, activated by Lewis acids. | Compatible with 1-deuterated glucose trichloroacetimidates. |
| Thioglycoside Activation | Uses thioglycosides as stable donors that can be activated under a variety of conditions. | 1-deuterated thioglycosides can be used as precursors. |
Regioselective Functionalization and Deuterium Exchange on Trehalose Scaffolds
An alternative to the convergent synthesis is the direct modification of the readily available and inexpensive trehalose molecule. This approach circumvents the difficult α,α-1,1-glycosylation step. However, it presents the challenge of regioselectively functionalizing the anomeric positions for subsequent deuterium incorporation, a task complicated by the presence of eight hydroxyl groups of similar reactivity.
A powerful method for the introduction of deuterium into organic molecules is the transition-metal-catalyzed hydrogen-deuterium (H-D) exchange using deuterium oxide (D2O) as the deuterium source. Ruthenium catalysts, in particular, have proven to be highly effective for the deuteration of a wide range of organic compounds, including carbohydrates. rsc.orgfrontiersin.orgrsc.org
This method relies on the activation of C-H bonds adjacent to coordinating functional groups, such as hydroxyl groups. rsc.org In the context of trehalose, a ruthenium catalyst can facilitate the exchange of protons for deuterons at positions adjacent to the numerous hydroxyl groups when the reaction is carried out in D2O. While this method is excellent for general deuteration, achieving specific labeling at the anomeric C1 and C1' positions is challenging due to the presence of hydroxyl groups at C2, C3, C4, and C6, which can also direct the catalyst. mdpi.comnih.govnih.govresearchgate.net
To achieve regioselectivity, a protecting group strategy can be employed to block the hydroxyl groups at all positions except for those that would direct the catalyst to the desired anomeric centers. However, direct activation of the anomeric C-H bond for H-D exchange is inherently difficult. A more plausible, though indirect, approach would involve the chemical modification of the anomeric positions to introduce a group that can be replaced by deuterium.
| Catalyst System | Substrate | Deuterium Source | Key Outcome |
| Ru/C | Alcohols, Sugars | D2O | General H-D exchange at carbons adjacent to hydroxyl groups. |
| [(p-cymene)RuCl2]2 | Alcohols | D2O | Regioselective deuteration, often at the β-carbon position. nih.gov |
Enzymatic and Chemoenzymatic Pathways for Trehalose Derivatives with Deuterium Labels
Enzymatic and chemoenzymatic methods offer an attractive alternative to purely chemical synthesis due to their high regio- and stereoselectivity under mild reaction conditions. rsc.orggoogle.comnih.govnih.gov These approaches can circumvent the need for complex protecting group manipulations and often lead to higher yields of the desired product.
Adaptation of Biosynthetic Pathways for Isotopic Labeling
Nature employs several biosynthetic pathways for the synthesis of trehalose, and these can be harnessed for the production of isotopically labeled analogues. The most common pathways include the OtsA-OtsB pathway, the TreY-TreZ pathway, and the TreS pathway. nih.govnrel.govresearchgate.net
The OtsA-OtsB pathway is a two-step process that first involves the synthesis of trehalose-6-phosphate (B3052756) from glucose-6-phosphate and a nucleotide sugar donor (like UDP-glucose), catalyzed by trehalose-6-phosphate synthase (OtsA). nih.govpnas.orgresearchgate.netnih.govresearchgate.net The trehalose-6-phosphate is then dephosphorylated by trehalose-6-phosphate phosphatase (OtsB) to yield trehalose. frontiersin.orgpnas.org By using deuterated glucose-6-phosphate or a deuterated UDP-glucose, it is possible to introduce deuterium into the trehalose backbone. For the synthesis of α,β-[1,1'-D2]Trehalose, one would need to utilize both [1-D]-glucose-6-phosphate and UDP-[1-D]-glucose as substrates.
The TreS pathway involves the direct isomerization of maltose (B56501) to trehalose, catalyzed by trehalose synthase (TreS). This reversible reaction provides a straightforward route to trehalose and its analogues. The TreT pathway , catalyzed by trehalose synthase (TreT), synthesizes trehalose from a monosaccharide acceptor and a nucleotide sugar donor. nih.govresearchgate.net The substrate promiscuity of some of these enzymes allows for the use of modified, including deuterated, substrates to produce labeled trehalose analogues. mdpi.com
| Biosynthetic Pathway | Key Enzymes | Substrates | Potential for Deuteration |
| OtsA-OtsB | Trehalose-6-phosphate synthase (OtsA), Trehalose-6-phosphate phosphatase (OtsB) | Glucose-6-phosphate, UDP-glucose | Use of deuterated glucose-6-phosphate and/or UDP-glucose. nih.govpnas.org |
| TreY-TreZ | Maltooligosyltrehalose synthase (TreY), Maltooligosyltrehalose trehalohydrolase (TreZ) | α-(1,4)-glucans | Less direct for specific labeling of the resulting trehalose. |
| TreS | Trehalose synthase (TreS) | Maltose | Use of deuterated maltose. |
| TreT | Trehalose synthase (TreT) | Glucose, UDP-glucose | High potential due to substrate flexibility for both donor and acceptor. nih.govresearchgate.net |
Enzyme-Mediated Deuterium Exchange for Specific Positional Labeling
A particularly elegant and direct method for the synthesis of α,β-[1,1'-D2]Trehalose utilizes the reversible action of the enzyme trehalase. Trehalase normally catalyzes the hydrolysis of trehalose into two molecules of glucose. However, under high concentrations of glucose, the reverse reaction, i.e., the synthesis of trehalose, can be driven. nih.gov
By employing [1-D]-glucose as the substrate in the reverse reaction catalyzed by trehalase, α,α-[1,1'-(2)H]trehalose has been successfully synthesized. nih.govoup.com This chemoenzymatic approach is highly specific for the anomeric positions and directly yields the desired deuterated product with the correct stereochemistry. The enzyme's active site precisely controls the formation of the α,α-1,1-glycosidic bond from two molecules of [1-D]-glucose. This method highlights the power of harnessing enzymatic catalysis for the synthesis of specifically labeled complex molecules.
Advanced Spectroscopic Characterization and Structural Elucidation of α,β 1,1 D2 Trehalose
Nuclear Magnetic Resonance (NMR) Spectroscopy for α,β-[1,1'-D2]Trehalose
NMR spectroscopy is a cornerstone technique for determining the structure of molecules in solution. The introduction of deuterium (B1214612) at specific positions in trehalose (B1683222) significantly enhances the utility of various NMR methods.
Deuterium Simplification of Proton NMR Spectra for Conformational Analysis
The ¹H NMR spectrum of unlabeled trehalose can be complex due to signal overlap and scalar coupling between adjacent protons. The selective replacement of the anomeric protons (H1 and H1') with deuterium in α,β-[1,1'-D2]Trehalose results in a notable simplification of the proton spectrum. This is because deuterium has a much smaller gyromagnetic ratio than protons and does not typically appear in ¹H NMR spectra, nor does it engage in significant ¹H-¹H scalar coupling.
The primary benefits of this simplification include:
Signal Disappearance: The resonances corresponding to the anomeric protons at the C1 and C1' positions are absent from the ¹H NMR spectrum.
Decoupling Effect: The protons on the adjacent C2 and C2' carbons, which would normally be split into doublets by the anomeric protons, appear as simplified multiplets. This reduction in signal complexity allows for more accurate measurement of other coupling constants and chemical shifts. nih.gov
| Proton Position | Expected Signal in Unlabeled Trehalose | Expected Signal in α,β-[1,1'-D2]Trehalose | Reason for Change |
|---|---|---|---|
| H1, H1' | Doublet | Absent | Replacement of ¹H with ²H (Deuterium) |
| H2, H2' | Doublet of Doublets | Doublet (or simplified multiplet) | Elimination of coupling to H1/H1' |
| H3, H3' | Multiplet | Multiplet (subtly altered) | No direct coupling to H1/H1' |
| H4, H4' | Multiplet | Multiplet (subtly altered) | No direct coupling to H1/H1' |
| H5, H5' | Multiplet | Multiplet (subtly altered) | No direct coupling to H1/H1' |
| H6, H6' | Multiplet | Multiplet (subtly altered) | No direct coupling to H1/H1' |
Two-Dimensional and Multi-Nuclear NMR Techniques (¹H, ¹³C, ²H) for Resonance Assignment and Structural Dynamics
While ¹H NMR provides valuable information, a complete structural characterization often requires more advanced techniques. Two-dimensional (2D) and multi-nuclear NMR experiments are essential for unambiguous resonance assignment and for probing the molecule's dynamic behavior. nih.gov
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates the chemical shifts of protons directly with the carbons they are attached to. For α,β-[1,1'-D2]Trehalose, an HSQC spectrum would show correlations for all C-H pairs but would notably lack signals for the C1 and C1' positions in the ¹H dimension, confirming the location of deuteration. nih.govbmrb.io This is a definitive method for assigning the carbon resonances.
¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the carbon skeleton and confirming the connectivity across the glycosidic bond.
Multi-Nuclear Approaches (¹³C and ²H NMR):
¹³C NMR: Natural abundance ¹³C NMR can be used to determine trehalose concentration accurately. amazonaws.com Studies using Cross-Polarization Magic-Angle-Spinning (CPMAS) ¹³C NMR have provided evidence for the molecular flexibility of trehalose, suggesting it explores a larger conformational space compared to other disaccharides. fu-berlin.de
²H NMR: Direct detection of the deuterium nucleus provides specific information about the local environment and dynamics at the anomeric positions. Measurements of ²H spin relaxation rates can reveal details about molecular tumbling and internal motions, offering insights into the flexibility of the glycosidic linkage. nih.gov
These combined techniques provide a comprehensive picture of the molecule's static structure and its dynamic behavior in solution. rsc.org
| NMR Technique | Information Obtained | Specific Utility for Deuterated Trehalose |
|---|---|---|
| ¹H-¹³C HSQC | Direct C-H correlations for resonance assignment. | Confirms deuteration sites by absence of C1/C1'-H1/H1' cross-peaks. |
| ¹H-¹³C HMBC | Long-range C-H correlations for structural connectivity. | Elucidates connectivity around the glycosidic linkage. |
| ¹³C NMR | Carbon backbone structure and molecular flexibility. | Provides insights into conformational dynamics. fu-berlin.de |
| ²H NMR | Dynamics and local environment at the labeled site. | Directly probes the motion of the anomeric positions. nih.gov |
Saturation Transfer Difference (STD) NMR for Ligand-Binding Epitope Mapping
Saturation Transfer Difference (STD) NMR is a powerful ligand-based NMR technique used to identify the binding epitope of a small molecule when it interacts with a large protein receptor. nih.govglycopedia.eu The method works particularly well for transient, weak-to-moderate affinity interactions. nih.gov
The principle of STD NMR involves selectively irradiating (saturating) proton resonances of the large protein receptor. nih.gov This saturation spreads throughout the protein via spin diffusion. glycopedia.eu If a ligand like α,β-[1,1'-D2]Trehalose is binding to the protein, the saturation is transferred from the protein's protons to the ligand's protons that are in close spatial proximity (within ~5 Å) to the protein surface. nih.gov When the ligand dissociates, it carries this "saturation memory" with it into the bulk solution. glycopedia.eu
By subtracting a reference spectrum (where the protein is not irradiated) from the saturated spectrum, a "difference spectrum" is obtained. This STD spectrum contains signals only from the ligand protons that received saturation, thereby revealing which parts of the molecule are in direct contact with the protein. glycopedia.eu The intensity of the signals in the STD spectrum is proportional to the proximity of the respective protons to the protein surface. This allows for the mapping of the binding epitope. rsc.orgresearchgate.net The use of α,β-[1,1'-D2]Trehalose can again simplify the resulting spectra, focusing the analysis on the remaining protons of the trehalose molecule.
Mass Spectrometry (MS) Applications in Deuterated Trehalose Research
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is exceptionally sensitive and is widely used for identifying, quantifying, and tracing metabolites in complex biological samples.
Isotopologue Analysis for Metabolic Tracing in Research Systems
Stable isotope tracing is a powerful method to track the movement of atoms through metabolic pathways. nih.govnih.gov The use of α,β-[1,1'-D2]Trehalose allows researchers to distinguish exogenously supplied trehalose from the endogenous, unlabeled trehalose that may be present in a biological system. nih.gov
When a sample is analyzed by mass spectrometry, the instrument can easily differentiate between the unlabeled trehalose and the deuterated isotopologue due to the mass difference. Unlabeled trehalose (C₁₂H₂₂O₁₁) has a specific monoisotopic mass, whereas α,β-[1,1'-D2]Trehalose (C₁₂H₂₀D₂O₁₁) will have a mass that is approximately 2 Daltons higher.
This mass difference allows researchers to perform metabolic flux analysis by:
Introducing α,β-[1,1'-D2]Trehalose into a cellular or whole-organism system. nih.gov
Allowing metabolism to occur for a specific period.
Extracting metabolites and analyzing them via MS.
Tracking the appearance of the deuterium labels in downstream metabolites.
This approach can reveal how trehalose is transported, stored, or broken down, and what subsequent metabolic pathways its constituent glucose units enter. mdpi.com Deuterium tracers are particularly useful for monitoring reactions involving dehydrogenase enzymes that use NADH or NADPH as co-factors. mdpi.com
Quantitative Mass Spectrometry Techniques for Labeled Trehalose Quantification
Accurately measuring the concentration of trehalose in biological samples is crucial for understanding its physiological roles. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive, specific, and direct method for the quantification of trehalose and its labeled analogues. nih.govresearchgate.net
The LC-MS/MS method typically involves:
Chromatographic Separation: The trehalose from a complex biological extract is first separated from other molecules using high-performance liquid chromatography (HPLC). acs.org
Ionization: The separated trehalose is ionized, typically using electrospray ionization (ESI).
Tandem Mass Spectrometry (MS/MS): In the mass spectrometer, a specific parent ion (e.g., the [M+H]⁺ or [M-H]⁻ ion of α,β-[1,1'-D2]Trehalose) is selected. This parent ion is then fragmented, and a specific, characteristic fragment ion is monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides very high specificity and reduces background noise. researchgate.net
For accurate quantification, an internal standard is used. Ideally, this is a stable isotope-labeled version of the analyte with a different mass, such as ¹³C-labeled trehalose. acs.org By comparing the signal intensity of the analyte (α,β-[1,1'-D2]Trehalose) to the known concentration of the internal standard, a precise quantification can be achieved. LC-MS/MS assays can achieve limits of quantification in the micromolar (µM) to nanomolar (nM) range, making them far more sensitive than enzymatic or refractive index-based methods. nih.govresearchgate.net
| Parameter | Description | Example/Relevance |
|---|---|---|
| Chromatography | Separates trehalose from other sample components. | Hydrophilic Interaction Liquid Chromatography (HILIC). nih.gov |
| Parent Ion (m/z) | The mass-to-charge ratio of the intact ionized molecule selected for fragmentation. | Specific m/z for the chosen adduct of α,β-[1,1'-D2]Trehalose. |
| Fragment Ion (m/z) | A specific, stable fragment of the parent ion used for detection. | Ensures high specificity for trehalose. |
| Internal Standard | A compound of known concentration added to the sample to correct for variability. | ¹³C₁₂-trehalose is an ideal internal standard. acs.org |
| Detection Limit | The lowest concentration that can be reliably detected. | LC-MS/MS offers detection down to the sub-micromolar range. researchgate.netnih.gov |
Vibrational Spectroscopy (FTIR, Raman) for Deuterium-Specific Insights
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, measures the vibrational modes of molecules. The substitution of hydrogen with deuterium induces noticeable changes in these vibrational frequencies, offering a unique window into the molecular environment.
Deuterium-Induced Frequency Shifts for Conformational and Intermolecular Interaction Studies
The replacement of a hydrogen atom with a deuterium atom effectively doubles the mass of that specific nucleus. According to the principles of molecular vibrations, the frequency of a vibrational mode is inversely proportional to the square root of the reduced mass of the atoms involved. libretexts.org Consequently, bonds involving deuterium (e.g., C-D, O-D) vibrate at lower frequencies than their hydrogen counterparts (C-H, O-H). nih.gov This predictable isotopic shift is a cornerstone of using deuteration in spectroscopy.
In the case of α,β-[1,1'-D2]Trehalose, the C-H bonds at the anomeric positions are replaced with C-D bonds. This causes the C-D stretching vibrations to appear in a distinct region of the spectrum (around 2100-2200 cm⁻¹) compared to the C-H stretching region (around 2800-3000 cm⁻¹). nih.gov This clear separation allows for the unambiguous assignment and monitoring of these specific sites within the molecule.
By analyzing these deuterium-induced shifts, researchers can study:
Conformational Changes: Subtle changes in the molecular geometry can affect the vibrational frequencies. By tracking the C-D modes, it is possible to monitor conformational changes around the crucial glycosidic linkage.
Intermolecular Interactions: The strength of intermolecular forces, such as hydrogen bonding, can influence bond vibrations. Deuteration helps to isolate and study these interactions at specific locations without ambiguity from the numerous other C-H bonds in the molecule. cchmc.org
| Vibrational Mode | Typical Frequency Range (Protiated, H) | Expected Frequency Range (Deuterated, D) |
| O-H Stretch | 3200-3600 cm⁻¹ | ~2400-2700 cm⁻¹ |
| C-H Stretch | 2800-3000 cm⁻¹ | ~2100-2200 cm⁻¹ |
Table 1: Comparison of typical vibrational frequencies for hydrogenated and deuterated bonds. The shift to lower wavenumbers upon deuteration is a direct consequence of the increased mass of deuterium.
Analysis of Hydrogen Bonding Networks in Aqueous Solutions via Deuteration
Trehalose is renowned for its unique interaction with water, which is believed to be the basis of its bioprotective properties. Raman spectroscopy is particularly sensitive to the structure of water's hydrogen-bond network. nih.gov Deuteration of trehalose, especially when studied in heavy water (D₂O), is a powerful strategy to dissect the complex network of hydrogen bonds between the sugar, and the solvent.
Studies on homologous disaccharides have shown that trehalose acts as a "destructuring" agent on the tetrahedral hydrogen-bond network of pure water. researchgate.net By analyzing the intramolecular OH stretching mode in Raman spectra, it has been demonstrated that trehalose disrupts the water network more effectively than other sugars like maltose (B56501) or sucrose (B13894). This disruption is thought to inhibit the crystallization of water, a key aspect of its cryoprotectant abilities. researchgate.net
When α,β-[1,1'-D2]Trehalose is dissolved in water, the deuterated sites provide specific probes. While the anomeric positions are not directly involved in hydroxyl groups, their deuteration simplifies the C-H stretching region of the spectrum, allowing for a clearer view of the vibrations of other groups that are directly involved in hydrogen bonding. Furthermore, when such studies are conducted in D₂O, nearly all exchangeable hydroxyl protons (O-H) on the trehalose molecule swap with deuterium (O-D), which allows for a comprehensive analysis of sugar-water versus water-water interactions by isolating their distinct vibrational signatures. researchgate.netnih.gov
Neutron Scattering Techniques for Hydration and Dynamic Studies of α,β-[1,1'-D2]Trehalose
Neutron scattering is an exceptionally powerful technique for studying hydrogen-containing materials because neutrons interact strongly with atomic nuclei. Crucially, hydrogen (¹H) and its isotope deuterium (²H or D) scatter neutrons very differently. This large difference in scattering cross-section is the basis for the "contrast variation" method, where selective deuteration can be used to make certain parts of a complex system effectively "visible" or "invisible" to neutrons. epj-conferences.orgberstructuralbioportal.orgwikipedia.org
Quasi-Elastic Neutron Scattering (QENS) for Solute and Solvent Dynamics
Quasi-elastic neutron scattering (QENS) is a technique that measures very small energy changes in neutrons as they scatter from a sample. These small energy transfers are caused by slow, diffusive motions, such as molecular translations and rotations, making QENS ideal for studying the dynamics of molecules in solution. aip.orgnih.govacs.org
By strategically using deuteration, QENS can separately investigate the dynamics of the solute (trehalose) and the solvent (water). aip.orgacs.org
To study trehalose dynamics: Deuterated trehalose (e.g., α,β-[1,1'-D2]Trehalose) is dissolved in heavy water (D₂O). Since the scattering from deuterium is much weaker and more coherent than from hydrogen, the dominant signal comes from the remaining hydrogen atoms on the trehalose molecule. This allows for the direct measurement of the trehalose molecule's self-diffusion.
To study water dynamics: Normal (hydrogenated) trehalose is dissolved in H₂O. Due to the massive incoherent scattering cross-section of hydrogen, the signal is overwhelmingly dominated by the motion of the water molecules, revealing how their dynamics are affected by the presence of the sugar.
QENS studies on α,α-trehalose have revealed that the sugar significantly slows down the diffusive dynamics of neighboring water molecules. acs.org The analysis also provides quantitative data on the diffusion coefficients and residence times for both the sugar and the water. acs.org
| Species | Temperature (K) | Diffusion Coefficient (D) (cm²/s) | Residence Time (τ) (ps) |
| Trehalose | 283 | 2.83 x 10⁻⁷ | 24.7 |
| Trehalose | 295 | 3.82 x 10⁻⁷ | 20.6 |
| Trehalose | 308 | 5.35 x 10⁻⁷ | 19.1 |
| Trehalose | 320 | 8.50 x 10⁻⁷ | 18.3 |
| Water (in Trehalose soln) | 320 | 8.31 x 10⁻⁶ | 3.7 |
Table 2: Diffusive dynamics of α,α-trehalose and water in solution as determined by QENS. The data shows that trehalose diffusion increases with temperature, while water dynamics in the presence of trehalose are significantly slower than in pure water. Data extracted from a study on α,α-trehalose. acs.org
Small-Angle Neutron Scattering (SANS) for Structural Correlations in Solution
Small-Angle Neutron Scattering (SANS) probes the structure of materials on a length scale of approximately 1 to 100 nanometers. wikipedia.orgepj-conferences.orgiaea.org It is used to study the size, shape, and arrangement of molecules and larger assemblies in solution. The principle of contrast variation through H/D substitution is central to SANS studies of multi-component systems. epj-conferences.orgnih.govlu.se By adjusting the D₂O/H₂O ratio of the solvent, one can "match" the scattering length density of one component, effectively making it invisible. smallangles.net This allows the scattering from the other components to be studied in isolation.
In the context of α,β-[1,1'-D2]Trehalose solutions, SANS can be used to investigate:
Solute-solute correlations: By matching the scattering of the solvent, SANS can determine whether trehalose molecules tend to aggregate or remain well-dispersed in solution.
Conformation of large complexes: When trehalose is used as a bioprotectant for macromolecules like proteins, SANS with contrast variation can isolate the scattering signal of the protein or the sugar to study their individual structures within the complex. nih.govresearchgate.net For example, a deuterated protein can be made highly visible while the hydrogenated trehalose and a specific D₂O/H₂O mixture become transparent to the neutrons.
Studies have shown that this technique allows for the selective focus on specific proteins within multi-protein complexes, an approach that is not possible with X-rays. epj-conferences.org
Neutron Diffraction with Isotopic Substitution (NDIS) for Radial Distribution Functions and Hydration Shells
Neutron Diffraction with Isotopic Substitution (NDIS) is a powerful technique for determining the detailed atomic-scale structure of liquids and disordered systems. stfc.ac.ukstfc.ac.uk By measuring multiple samples with different isotopic compositions (e.g., deuterated trehalose in D₂O, hydrogenated trehalose in D₂O, deuterated trehalose in H₂O, etc.), the total scattering data can be broken down into partial structure factors and, ultimately, site-site radial distribution functions (RDFs). researchgate.netnih.gov
An RDF, g(r), describes the probability of finding an atom of a certain type at a distance 'r' from a reference atom. nih.gov For trehalose solutions, NDIS can provide RDFs for specific pairs like:
Trehalose oxygen – Water hydrogen (characterizing hydrogen bonds)
Trehalose hydrogen – Water oxygen
Trehalose carbon – Trehalose carbon (characterizing solute structure and aggregation)
A key study using NDIS on trehalose solutions where non-exchangeable hydrogens were deuterated provided a detailed picture of its hydration shell. The results indicated that:
There is substantial hydrogen bonding between trehalose and water.
Contrary to some simulation studies, there is no significant tendency for trehalose molecules to cluster together in solution.
Trehalose integrates well into the water's hydrogen-bonded network, which may be a key reason for its bioprotective effects.
These direct structural measurements provide invaluable data for validating and refining computational models of trehalose hydration. nih.gov
Mechanistic Investigations and Molecular Interactions Probed with α,β 1,1 D2 Trehalose
Enzyme Reaction Mechanisms and Substrate Tracking
The use of isotopically labeled substrates is a cornerstone of mechanistic enzymology. By replacing hydrogen with deuterium (B1214612) at a specific position, researchers can trace the metabolic fate of the molecule and gain insights into the stereochemistry and intramolecular rearrangements that occur during enzymatic catalysis.
Glycosyltransferases (GTFs) are a large family of enzymes that catalyze the formation of glycosidic bonds. wikipedia.orgcazypedia.orgnih.gov The mechanism of these enzymes can be either inverting or retaining, referring to the stereochemistry at the anomeric carbon of the donor sugar after transfer. cazypedia.orguzh.ch Isotopic labeling of the sugar donor, such as with α,β-[1,1'-D2]Trehalose, would be invaluable in elucidating the precise mechanism of GTFs that utilize trehalose (B1683222) as a substrate. The position of the deuterium label in the product can reveal whether the reaction proceeds through a direct displacement (inverting) or a double displacement (retaining) mechanism involving a glycosyl-enzyme intermediate. cazypedia.org
Trehalose synthase (TreS) is an enzyme that catalyzes the reversible intramolecular conversion of maltose (B56501) (an α-1,4-linked disaccharide of glucose) to trehalose (an α,α-1,1-linked disaccharide). nih.gov A study on trehalose synthase from Thermus caldophilus GK24 utilized a deuterated trehalose derivative, α,α-(2,4,6,6',2',4',6",6"'-(2)H(8))trehalose, to investigate the reverse reaction. The mass spectrometry data of the reaction products demonstrated that the deuterated glucose units remained within the substrate molecules, confirming that the enzymatic conversion of trehalose to maltose proceeds through an intramolecular pathway. uzh.ch The use of α,β-[1,1'-D2]Trehalose in similar experiments could provide further detailed insights into the bond-breaking and bond-forming steps of this isomerization.
Kinetic Isotope Effect (KIE) studies with α,β-[1,1'-D2]Trehalose can also be employed to determine the rate-limiting step of an enzymatic reaction. nih.govyoutube.comyoutube.com A significant primary deuterium KIE, where the reaction rate is slower with the deuterated substrate, would indicate that the cleavage of the C-D bond at the anomeric center is part of the rate-determining step. nih.govyoutube.com Conversely, the absence of a significant KIE might suggest that other steps, such as substrate binding or product release, are rate-limiting. nih.gov
Role in Water Structure and Dynamics at Molecular Interfaces
Trehalose is known to be a kosmotrope, or "water-structure maker," meaning it enhances the structure of bulk water. acs.org This property is believed to be linked to its bioprotective effects. The interaction of trehalose with water at molecular interfaces, such as the surface of a protein or a membrane, is of particular interest.
The use of α,β-[1,1'-D2]Trehalose in conjunction with D₂O in techniques like neutron scattering and vibrational spectroscopy can help to decouple the complex dynamics of the system. acs.orgnih.govmdpi.comku.dk Quasi-elastic neutron scattering (QENS) studies on partially deuterated trehalose in D₂O have shown that trehalose has a significant slowing-down effect on the diffusive dynamics of water. acs.org This effect is more pronounced for trehalose compared to other disaccharides like maltose and sucrose (B13894), which may explain its superior bioprotective capabilities. nih.govacs.org
| Compound | Observed Absorption Peaks (THz) |
|---|---|
| Anhydrous Trehalose | 1.18, 1.45, 1.69, 1.97 |
| Trehalose Dihydrate | 1.12, 1.42, 1.75, 2.03 |
By specifically labeling the anomeric positions with deuterium, researchers can probe the dynamics of the glycosidic linkage and its interaction with the surrounding water molecules. This can provide insights into how trehalose influences the hydrogen-bonding network of water at interfaces, which is crucial for understanding its role in stabilizing biological structures.
Influence on Water Diffusion and Hydrogen Bonding Networks
Trehalose has a notable impact on the structure and dynamics of water, which is central to its function as a bioprotectant. Studies have shown that trehalose perturbs the natural hydrogen-bonding network of water to a significant extent. researchgate.netresearchgate.net Neutron diffraction studies on aqueous trehalose solutions, where non-exchangeable hydrogen atoms in trehalose were deuterated, have revealed substantial hydrogen bonding between trehalose and water, with approximately 11 hydrogen bonds per trehalose molecule. researchgate.netacs.org This interaction is stronger than that observed for some other disaccharides, leading to a more pronounced retardation effect on water dynamics. researchgate.net
Interactions with Cellulose Models in Solution Using Deuterated Probes
The use of deuterated molecules as probes is a powerful technique in fundamental research, such as neutron studies, because deuterium and hydrogen atoms interact with neutrons very differently. frontiersin.org This distinction allows for detailed investigation of molecular structures and interactions. While direct studies focusing specifically on α,β-[1,1'-D2]trehalose interacting with cellulose models are not extensively detailed in the provided context, the principles of using deuterated probes are well-established. For instance, chemically deuterated cellulose itself has been used to study its macroperformance and for identification purposes. frontiersin.orgosti.gov
In broader biological contexts, deuterated or otherwise modified trehalose analogues have been developed as molecular probes to investigate metabolic pathways and for imaging. rsc.orgnih.gov These probes are valuable for tracking the uptake and processing of trehalose in living systems, such as in Mycobacterium tuberculosis, which relies on trehalose for survival. rsc.orgnih.gov The ability to create trehalose analogues with specific labels demonstrates the feasibility of designing probes like α,β-[1,1'-D2]trehalose to study its interactions with biomolecules. Such a probe could elucidate the specific binding sites and the nature of the hydrogen bonding network formed between trehalose and cellulose in solution, providing insights into how this sugar might act as a stabilizer or modifier for cellulosic materials.
Comparative Studies with Isomeric Forms of Deuterated Trehalose
The isomeric form of trehalose, particularly the configuration of the glycosidic linkage, plays a critical role in its function. The most common and effective natural isomer is α,α-trehalose, which features an α,α-(1→1) glycosidic bond. nih.govnih.gov In contrast, α,β-trehalose has an α,β-(1→1) linkage. nih.gov Terahertz spectroscopy has been shown to effectively distinguish between the three isomers of trehalose (α,α-, α,β-, and β,β-), a task that infrared spectroscopy cannot accomplish, confirming distinct physical properties. nih.gov
Studies comparing α,α-trehalose with other disaccharides, including its α,β isomer, have consistently demonstrated the superior protective capabilities of the α,α form. nih.govresearchgate.net For example, in preserving the integrity of lipid bilayers during dehydration, α,α-trehalose is far more effective than α,β-trehalose, maltose, sucrose, or lactose. nih.gov This difference in efficacy is directly linked to the stereochemistry of the glycosidic bond. nih.govresearchgate.net
Impact of Glycosidic Linkage Configuration on Molecular Interactions and Stabilization Effects
The configuration of the glycosidic linkage dictates the three-dimensional conformation of the disaccharide, which in turn governs its molecular interactions and stabilizing effects. The α,α-(1→1) linkage in α,α-trehalose allows the molecule to adopt a stable "clam shell" conformation. nih.govresearchgate.net This compact structure is believed to be crucial for its ability to protect biological structures like membranes. nih.gov It facilitates the appropriate hydrogen bonding geometry to interact effectively with the headgroups of adjacent lipids, thereby preserving the spacing between them during dehydration and preventing membrane fusion and rupture. nih.gov
In contrast, the α,β-(1→1) linkage in α,β-trehalose sterically favors a more open and extended conformation. nih.gov This more linear structure is less effective at stabilizing membranes. nih.gov The stabilizing effects of α,α-trehalose have been attributed to this unique conformation, which allows it to act as a "water replacement" by forming hydrogen bonds with biomolecules. nih.govnih.govarxiv.org The impact of this conformational difference is evident in their effect on the phase transition temperature (Tm) of lipid bilayers. While α,α-trehalose significantly suppresses the Tm, α,β-trehalose and other sugars tend to raise it, highlighting a fundamentally different mode of interaction. nih.gov
Interactive Data Table: Effect of Disaccharide Structure on Membrane Phase Transition Temperature (Tm)
The following table summarizes the main phase transition temperature (Tm) of DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) lipid bilayers in the presence of different sugars, demonstrating the unique effect of the α,α-(1→1) glycosidic linkage.
| Compound | Glycosidic Linkage | Main Phase Transition Temperature (Tm) (°C) |
| DMPC (Control) | N/A | 23.1 ± 0.6 |
| α,α-Trehalose | α,α-(1→1) | 15.7 ± 0.6 |
| α,β-Trehalose | α,β-(1→1) | 25.2 ± 1.0 |
| Maltose | α-(1→4) | 26.7 ± 0.8 |
| Sucrose | α-(1→2)-β | 23.3 ± 0.5 |
| Lactose | β-(1→4) | 27.9 ± 0.7 |
| Glucose | Monosaccharide | 25.7 ± 0.7 |
Computational and Theoretical Approaches Complementing Experimental Studies of α,β 1,1 D2 Trehalose
Density Functional Theory (DFT) Calculations for Vibrational Properties and Conformation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for predicting the vibrational spectra and stable conformations of molecules like trehalose (B1683222).
DFT calculations have been employed to study the structural and vibrational properties of trehalose and its hydrated forms. researchgate.netnih.gov By using methods such as the hybrid B3LYP functional with a 6-31G* basis set, researchers can predict molecular geometries, vibrational frequencies, and infrared and Raman spectra. researchgate.net These theoretical spectra can then be compared with experimental data obtained from Fourier Transform Infrared (FTIR) and Raman spectroscopy. researchgate.net This comparison helps in the complete assignment of vibrational modes, providing a deeper understanding of the molecule's intramolecular and intermolecular interactions. researchgate.net
For instance, DFT has been used to analyze the hydrogen bonding between trehalose and water molecules. aip.orgdiva-portal.org These calculations reveal that the energy of hydrogen bonds is dependent not only on the bond geometry but also on the local chemical environment. aip.orgdiva-portal.org Studies have optimized the structures of trehalose-water clusters to determine interaction energies and the most favorable hydrogen bonding sites. mdpi.com This information is critical for understanding how trehalose interacts with water in biological systems, a key aspect of its bioprotective mechanism.
The deuteration at the anomeric carbons in α,β-[1,1'-D2]Trehalose would specifically alter the vibrational modes involving these C-D bonds. DFT calculations can precisely predict the isotopic shift in the vibrational frequencies, aiding in the unambiguous assignment of these modes in experimental spectra and providing a sensitive probe for the conformation and environment around the glycosidic linkage.
Table 1: Comparison of Calculated Geometrical Parameters for Trehalose using DFT
| Parameter | Anhydrous α,α-trehalose (Calculated) | Dihydrated α,α-trehalose (Calculated) | Experimental α,α-trehalose |
|---|---|---|---|
| Bond Lengths (Å) | |||
| C12–O1 | 1.431 | 1.431 | 1.417 |
| C12–O2 | 1.405 | 1.408 | 1.423 |
| C20–O2 | 1.446 | 1.442 | 1.437 |
| Bond Angles (°) | |||
| O1–C12–O2 | 110.8 | 111.4 | 111.6 |
| C12–O2–C20 | 115.9 | 116.1 | 117.8 |
Data derived from theoretical calculations using the B3LYP/6-31G method and experimental X-ray diffraction data. Source: researchgate.net*
Molecular Dynamics (MD) Simulations of α,β-[1,1'-D2]Trehalose in Solution and with Interfaces
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide an atomic-resolution view of molecular behavior, making them indispensable for studying the complex interactions of trehalose in biological environments. nih.govresearchgate.net
MD simulations have been extensively used to investigate the interaction of trehalose with water, which is central to its role as a bioprotectant. nih.govrsc.org These simulations have shown that trehalose has a remarkable ability to organize water molecules in its vicinity. nih.gov The conformational rigidity of the trehalose molecule is a key factor that facilitates stable interactions with a network of hydrogen-bonded water molecules. nih.gov
One of the primary bioprotective functions of trehalose is the stabilization of lipid membranes during stress conditions such as dehydration or extreme temperatures. nih.govnih.gov MD simulations have provided invaluable atomic-level insights into this process. nih.govacs.org
Simulations of trehalose with phospholipid bilayers, such as dipalmitoylphosphatidylcholine (DPPC), show that trehalose molecules interact directly with the lipid headgroups at the membrane-water interface. nih.govacs.org This interaction involves the formation of hydrogen bonds between the hydroxyl groups of trehalose and the phosphate (B84403) and carbonyl groups of the lipids. acs.orgnih.gov In doing so, trehalose effectively replaces water molecules in the hydration layer of the membrane, a mechanism often referred to as the "water replacement hypothesis". nih.govacs.orgresearchgate.net
Crucially, the hydrogen bonds formed between trehalose and lipids have a longer lifetime than those between water and lipids, leading to a more stable interface. nih.govconicet.gov.ar This stabilization helps to maintain the integrity of the membrane structure and minimize the disruptive effects of stress factors like high temperatures. nih.gov Simulations have also shown that the binding of trehalose does not cause significant changes in the lipid area or order, but it does influence the membrane's dipole potential. acs.orgnih.gov
Table 2: Hydrogen Bond Analysis from MD Simulations of Trehalose with a DPPC Bilayer
| Interacting Pair | Average Number of Hydrogen Bonds | Average Lifetime (ps) |
|---|---|---|
| Lipid - Water | ~1.5 per lipid | < 50 |
| Lipid - Trehalose | Conserved upon binding | > 100 |
| Trehalose - Water | High, forms stable network | Variable |
Data are qualitative representations derived from findings in molecular dynamics simulation studies. Source: acs.orgnih.gov
Empirical Potential Structure Refinement (EPSR) for Neutron Diffraction Data Analysis
Empirical Potential Structure Refinement (EPSR) is a powerful simulation technique used to build a three-dimensional structural model of a disordered system, such as a liquid or amorphous solid, that is consistent with experimental diffraction data. nih.govstfc.ac.uk It is particularly effective when combined with neutron diffraction, especially when isotopic substitution is used.
The deuteration in α,β-[1,1'-D2]Trehalose is highly advantageous for neutron diffraction studies. Neutrons scatter differently from hydrogen (¹H) and deuterium (B1214612) (²H) nuclei, and this difference can be exploited to highlight specific parts of the molecular structure and their interactions. By analyzing the diffraction patterns of solutions containing normal trehalose, α,β-[1,1'-D2]Trehalose, and deuterated solvents (like heavy water, D₂O), researchers can isolate the structural correlations involving the anomeric hydrogens.
EPSR uses the neutron scattering data as a constraint in a Monte Carlo simulation. nih.govresearchgate.net The simulation starts with a reference potential that defines the basic molecular geometries and intermolecular forces. stfc.ac.ukoxfordneutronschool.org It then iteratively adjusts the positions of the atoms to minimize the difference between the simulated diffraction pattern and the experimentally measured one. stfc.ac.uk
This method provides a detailed, atomistic model of the solution structure, including site-site radial distribution functions, which describe the probability of finding one atom at a certain distance from another. oxfordneutronschool.org For trehalose solutions, EPSR can be used to determine the precise structure of the hydration shell around the sugar, the nature of trehalose-trehalose aggregation, and the orientation of water molecules relative to the trehalose hydroxyl groups. nih.gov The use of α,β-[1,1'-D2]Trehalose allows for a rigorous validation of the force fields used in MD simulations and provides unambiguous experimental data on the solvent structure around the crucial glycosidic linkage. nih.gov
Methodological Advancements and Research Applications of α,β 1,1 D2 Trehalose
Development of Analytical Protocols Utilizing Deuterated Trehalose (B1683222) Standards
The development of robust analytical methods is crucial for understanding the role of trehalose in biological systems. Deuterated trehalose standards, such as α,β-[1,1'-D2]Trehalose, are instrumental in enhancing the accuracy, sensitivity, and reliability of quantification techniques, particularly those based on mass spectrometry. nih.govacs.org
Label-Free Mass Spectrometry Assays for Nutrient Uptake in Model Organisms
Understanding how cells and organisms acquire nutrients is a fundamental challenge that often requires the use of labels to track small molecules. However, traditional labels like fluorescent tags can be sterically large and may interfere with the biological process under investigation. nih.gov Deuterated carbohydrates, including deuterated trehalose, offer a "label-free" alternative for probing nutrient uptake. nih.govnih.gov
In this context, "label-free" refers to the absence of bulky chemical modifications. The deuterium (B1214612) isotope acts as a subtle mass label that is readily detected by sensitive analytical techniques. One such innovative method involves using ion-beam (nuclear reaction) analysis to investigate the uptake of deuterated sugars by model organisms like Mycobacterium smegmatis. nih.govnih.gov This approach provides a new way to measure nutrient acquisition without the complications associated with radioactive isotopes or large chemical reporters. nih.gov For example, researchers have successfully incubated M. smegmatis with 2H-labeled trehalose to assess its uptake and metabolism. nih.gov
Comparison of Trehalose Quantification Methods with Labeled Analogs
Several analytical methods exist for quantifying trehalose, each with distinct advantages and limitations. The use of isotopically labeled analogs like ¹³C₁₂-trehalose or deuterated trehalose as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for sensitivity and specificity. nih.govacs.org
A comparative analysis of three common methods—an enzymatic assay, high-performance liquid chromatography with refractive index detection (HPLC-RID), and LC-MS/MS—reveals significant differences in performance. nih.govnih.gov
Enzymatic Assay : This method relies on the enzyme trehalase to break down trehalose into glucose, which is then quantified. nih.govresearchgate.net It is suitable for rapidly measuring micromolar concentrations but can suffer from interference from other disaccharides. nih.govresearchgate.net
HPLC-RID : This technique separates trehalose from other compounds via liquid chromatography and quantifies it based on its refractive index. acs.org It is best suited for samples with high, millimolar concentrations of trehalose. nih.govacs.org
LC-MS/MS with Labeled Analogs : This is the most direct and sensitive method. nih.govresearchgate.net It separates trehalose chromatographically and quantifies it by mass spectrometry, using a labeled internal standard (e.g., ¹³C₁₂-trehalose or α,β-[1,1'-D2]Trehalose) to correct for variations in sample processing and instrument response. nih.govacs.orgmdpi.com This approach allows for the reliable quantification of trehalose at very low concentrations, with a broad dynamic range spanning three to four orders of magnitude. nih.govacs.org The use of a labeled standard improves the precision of quantitative analysis and the definitive identification of the trehalose peak. mdpi.comnih.gov
| Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Dynamic Range | Primary Advantage |
|---|---|---|---|---|---|
| Enzymatic Assay | Enzymatic conversion to glucose | 6.3 μM | 21 μM | Micromolar (μM) | Speed and accessibility |
| HPLC-RID | Chromatographic separation and refractive index detection | 0.6 mM | 2.2 mM | Millimolar (mM) | Simplicity for high-concentration samples |
| LC-MS/MS (with Labeled Standard) | Chromatographic separation and mass spectrometric detection | 22 nM | 28 nM | Nanomolar (nM) to Micromolar (μM) | Highest sensitivity, specificity, and accuracy |
Deuterium Labeling as a Strategy for Simplifying Complex Biological Systems in Spectroscopic Studies
Deuterium labeling is a powerful strategy for probing the structure and dynamics of complex biological systems using spectroscopic techniques, particularly nuclear magnetic resonance (NMR) spectroscopy. illinois.edu Replacing hydrogen atoms with deuterium atoms in a molecule creates a non-perturbing probe that can provide detailed structural information. clearsynth.comillinois.edu Because deuterium is chemically almost identical to hydrogen but has a different nuclear spin, its signal can be observed without the overwhelming background from the abundant protons in biological samples. clearsynth.com
This approach has been successfully applied to study model and biological membranes. illinois.edu By specifically incorporating deuterium-labeled molecules, researchers can gain insights into the arrangement and motion of molecules within a complex assembly, such as the tilt of a sterol in a membrane or the order of lipid chains. illinois.edu While not directly studying α,β-[1,1'-D2]Trehalose, these studies establish the principle that deuterium labeling simplifies complex systems for spectroscopic analysis, a strategy directly applicable to investigating the interactions of trehalose with membranes or proteins. illinois.eduacs.org This method is advantageous because deuterated compounds typically have no toxic effects and can be incorporated into functioning cell membranes at high levels. illinois.edu
Application in In Vitro and Ex Vivo Mechanistic Investigations in Biological Systems
The use of α,β-[1,1'-D2]Trehalose and other isotopically labeled analogs extends to mechanistic studies in controlled laboratory settings, such as in vitro (cell-based) and ex vivo (tissue-based) models. mdpi.com These systems allow researchers to dissect complex biological processes by tracing the metabolic fate of molecules and quantifying changes in protein dynamics.
Metabolic Tracing in Model Organisms and Cell Cultures
Metabolic tracing with stable isotopes is a powerful technique for tracking atoms through metabolic pathways, providing a dynamic understanding of cellular biochemistry that static measurements cannot. bitesizebio.com α,β-[1,1'-D2]Trehalose is designed for such applications, serving as a tracer to explore carbohydrate metabolism. By introducing the labeled trehalose to a biological system, such as a cell culture or a model organism, scientists can monitor its uptake, breakdown, and the incorporation of its deuterium-labeled glucose components into other biomolecules using mass spectrometry. nih.gov
This approach allows researchers to answer key questions about metabolic fluxes and pathway activity. researchgate.netresearchgate.net For instance, studies using ¹³C-labeled trehalose in the model organism Drosophila have shown that immune cells (hemocytes) take up and metabolize trehalose to fuel their response to infection. nih.gov Similarly, upon exiting a quiescent state, yeast cells rapidly metabolize their internal trehalose stores to provide energy for re-entering the cell cycle. nih.gov The use of deuterated trehalose enables similar investigations, helping to elucidate the specific roles of trehalose metabolism in various physiological and pathological states. The methodology involves culturing cells in a medium containing the stable isotope tracer and then extracting and analyzing the metabolites via mass spectrometry to measure the extent of isotope incorporation. youtube.comspringernature.com
Proteomics Research for Protein Stabilization and Analytical Quantification
Trehalose is widely recognized for its ability to protect proteins from denaturation under conditions of environmental stress, such as freezing or dehydration. nih.govnih.gov This stabilizing effect is a key reason for its use in the pharmaceutical and food industries and is an area of active proteomics research. nih.govresearchgate.net The proposed mechanisms for this protection include the "water replacement" hypothesis, where trehalose molecules replace the shell of water around a protein, and the formation of a vitrified, glassy matrix that restricts protein-unfolding motions. nih.govrsc.orgchalmers.se
In the context of proteomics, deuterium labeling is a cornerstone for accurate and precise protein quantification. researchgate.net While trehalose stabilizes proteins, deuterated analogs contribute to the analytical side of proteomics. For example, heavy water (D₂O) labeling is used to trace the synthesis and turnover of entire proteomes in cell culture. nih.govnih.gov In these experiments, deuterium from D₂O is incorporated into newly synthesized amino acids and, subsequently, into proteins, allowing their turnover rates to be measured by mass spectrometry. nih.gov
Therefore, α,β-[1,1'-D2]Trehalose can play a dual role in proteomics. First, as a trehalose molecule, it can be used in studies investigating the molecular mechanisms of protein stabilization. nih.gov Second, as a deuterated standard, it is an essential tool for accurately quantifying trehalose itself within a complex biological sample, ensuring that measurements of its concentration and effects on the proteome are reliable.
Future Directions and Emerging Research Avenues for α,β 1,1 D2 Trehalose
Exploration of Novel Deuteration Sites and Their Research Implications
The specific labeling of α,β-trehalose at the anomeric C1 and C1' positions with deuterium (B1214612) is just the beginning. Future research will likely focus on the synthesis of α,β-trehalose analogues with deuterium incorporated at other specific, non-anomeric positions on the glucopyranosyl rings.
The strategic placement of deuterium can serve several research purposes:
Probing Metabolic Pathways: Deuterating positions involved in enzymatic cleavage or modification can help elucidate the metabolic fate of α,β-trehalose in biological systems that may encounter it. By tracking the transfer of deuterium, researchers could identify downstream metabolites.
Altering Physicochemical Properties: Deuteration can subtly alter the strength of hydrogen bonds and van der Waals interactions. Placing deuterium at key hydroxyl groups involved in the interaction with water or biomolecules could refine our understanding of its potential as a bioprotectant, drawing parallels to how α,α-trehalose's interactions are studied. nih.gov
Enhancing Spectroscopic Analysis: Introducing deuterium at various sites creates unique vibrational signatures. This would allow different parts of the molecule to be distinguished using techniques like Nuclear Magnetic Resonance (NMR) or Raman spectroscopy, providing a more detailed picture of its conformational dynamics.
Integration with Advanced Imaging Techniques for Molecular Dynamics (e.g., Raman microscopy utilizing deuterium transfer)
Isotopically labeled molecules are powerful tools for advanced imaging. The carbon-deuterium (C-D) bond possesses a unique vibrational frequency that falls within a "silent" region of the cellular Raman spectrum, making it an excellent target for label-free imaging. nih.gov
Future applications for α,β-[1,1'-D2]Trehalose in this area include:
Stimulated Raman Scattering (SRS) Microscopy: This high-speed, high-sensitivity imaging technique can be tuned to the C-D bond frequency. nih.gov This would enable researchers to visualize the uptake, transport, and localization of α,β-[1,1'-D2]Trehalose within living cells in real-time and with subcellular spatial resolution, without the need for bulky fluorescent tags.
Tracking Deuterium Transfer: By monitoring the appearance of the C-D signature in other biomolecules like lipids, proteins, or DNA, scientists could trace the metabolic breakdown of the deuterated trehalose (B1683222) and the subsequent incorporation of its deuterium atoms into other cellular components. nih.gov This provides a dynamic view of metabolic flux and biosynthetic pathways. Research using deuterated glucose has already demonstrated the power of this approach for visualizing metabolic dynamics in fungi and other organisms. nih.gov
Development of New Chemical Probes and Analogs Based on Deuterated Trehalose
Trehalose analogues have emerged as invaluable chemical probes, particularly for studying and imaging pathogens like Mycobacterium tuberculosis, which utilize trehalose in their cell walls. nih.gov α,β-[1,1'-D2]Trehalose could serve as a novel scaffold for the next generation of such probes.
The development strategy would involve a dual-labeling approach:
Isotopic Label: The deuterium at the 1,1'-positions provides a stable, quantifiable marker for techniques like mass spectrometry.
Reporter Group: Other positions on the trehalose molecule (e.g., the 6-position) could be functionalized with reporter groups such as fluorophores for fluorescence microscopy or with azide/alkyne handles for bioorthogonal "click" chemistry. nih.gov
This would create multimodal probes, allowing for correlation between different analytical techniques. For instance, a probe could be visualized within a cell using fluorescence microscopy, and its concentration and metabolic products could be precisely quantified by mass spectrometry, leveraging the stable isotope label.
Refined Understanding of Structure-Function Relationships via Isotopic Labeling Approaches
A central question in trehalose research is how its structure leads to its exceptional ability to protect proteins and membranes from stresses like dehydration and freezing. annualreviews.org While most theories are based on the α,α-isomer, comparing it with isotopically labeled α,β- and β,β-isomers could provide profound insights.
The specific α,β-(1→1) glycosidic linkage gives neotrehalose a different three-dimensional shape compared to α,α-trehalose. researchgate.net Introducing deuterium at the anomeric carbons allows for subtle interrogation of how this structural difference impacts function:
Neutron Scattering Studies: Deuterium has different neutron scattering properties than hydrogen. By studying α,β-[1,1'-D2]Trehalose in solution or interacting with proteins, neutron scattering could precisely map the location of the anomeric positions relative to neighboring water molecules or amino acid residues, revealing differences in hydration shells and interaction networks compared to the α,α-isomer.
Vibrational Spectroscopy: Techniques like Raman and infrared spectroscopy are sensitive to isotopic substitution. Comparing the spectra of deuterated and non-deuterated α,β-trehalose can help assign specific vibrational modes associated with the glycosidic bond and surrounding hydroxyl groups. This data can validate computational models of its molecular dynamics and its role as a "dynamic reducer" for solvent water molecules. nih.gov
By systematically studying well-defined, isotopically labeled isomers like α,β-[1,1'-D2]Trehalose, researchers can move beyond general observations and develop a more refined, quantitative model of how disaccharide structure dictates bioprotective function.
Data Tables
Table 1: Comparison of Trehalose Isomers
| Property | α,α-Trehalose | α,β-Trehalose (Neotrehalose) | β,β-Trehalose (Isotrehalose) |
| Glycosidic Linkage | α-1,1-α | α-1,1-β | β-1,1-β |
| Natural Occurrence | Widespread in bacteria, fungi, plants, invertebrates wikipedia.org | Not isolated from living organisms wikipedia.org | Not isolated from living organisms wikipedia.org |
| Synonyms | Mycose, Mushroom sugar nih.gov | Neotrehalose annualreviews.org | Isotrehalose annualreviews.org |
| Melting Point | ~203 °C (anhydrous) | ~149 °C nih.gov | Data not readily available |
| Primary Function | Energy storage, stress protectant nih.gov | Primarily for research medchemexpress.com | Primarily for research annualreviews.org |
Q & A
Q. How can α,β-trehalose be distinguished from α,α- and β,β-trehalose isomers using analytical techniques?
- Methodological Answer : α,β-Trehalose can be identified via nuclear magnetic resonance (NMR) spectroscopy , focusing on the anomeric proton signals (δ 5.2–5.4 ppm for α,β-linkages vs. δ 5.0–5.1 ppm for α,α-linkages). X-ray crystallography provides definitive structural confirmation by resolving the glycosidic bond geometry . Mass spectrometry (MS) with collision-induced dissociation (CID) can differentiate isomers based on fragmentation patterns unique to the α,β configuration .
Q. What enzymatic strategies are employed for the in vitro synthesis of α,β-trehalose?
- Methodological Answer : α,β-Trehalose synthesis can be achieved using trehalose synthase (TreS) enzymes, which catalyze the isomerization of maltose or starch-derived substrates. Key parameters include:
- Substrate specificity : Kudzu root starch hydrolysates yield higher α,β-trehalose conversion rates compared to corn starch .
- Optimized conditions : pH 7.1, 22°C, and 24-hour incubation maximize enzymatic activity (70.6% conversion rate) .
- Enzyme engineering : Directed evolution of TreS to enhance α,β-selectivity over α,α-trehalose .
Q. What are the critical parameters for optimizing α,β-trehalose yield in enzymatic conversion processes?
- Methodological Answer : Use a four-factor uniform design (e.g., U9*(9⁴)) to screen variables:
- Enzyme loading : 14,000 U/mL TreS for maximal substrate turnover .
- Temperature : 22°C balances enzyme stability and reaction kinetics .
- pH : Neutral conditions (pH 7.0–7.5) prevent denaturation of TreS .
- Reaction time : 24 hours ensures near-complete conversion .
Advanced Research Questions
Q. How does α,β-trehalose contribute to protein stabilization under desiccation stress compared to α,α-trehalose?
- Methodological Answer :
- Mechanistic studies : Use differential scanning calorimetry (DSC) to compare glass transition temperatures (Tg) of α,β- and α,α-trehalose. α,β-Trehalose forms a more rigid amorphous matrix, reducing protein aggregation during lyophilization .
- In vitro assays : Monitor β-galactosidase activity after rehydration; α,β-trehalose shows 15% higher retention than α,α-trehalose under 95% dehydration .
- Molecular dynamics simulations : Analyze hydrogen-bonding patterns between trehalose isomers and lipid membranes; α,β-trehalose exhibits stronger interactions with phospholipid headgroups .
Q. What methodological challenges arise when quantifying α,β-trehalose in complex biological matrices?
- Methodological Answer :
- Interference from α,α-trehalose : Use HPLC with tandem MS (HPLC-MS/MS) and isotope-labeled internal standards (e.g., ¹³C-glucose derivatives) to resolve co-eluting isomers .
- Low abundance : Pre-concentrate samples via solid-phase extraction (SPE) with graphitized carbon cartridges, achieving a 10-fold sensitivity increase .
- Matrix effects : Validate recovery rates in biological fluids (e.g., insect hemolymph) using spike-and-recovery experiments .
Q. How can conflicting data regarding the biological activity of α,β-trehalose be systematically addressed?
- Methodological Answer :
- Controlled replication : Repeat studies under standardized conditions (e.g., 25°C, 60% relative humidity) to isolate environmental variables .
- Orthogonal assays : Compare enzymatic activity (e.g., trehalase hydrolysis rates) with physicochemical data (e.g., NMR structural validation) .
- Meta-analysis : Pool data from studies using α,β-trehalose synthesized via identical enzymatic pathways to reduce batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
